Enzymatic Ligation Efficiency: Amino-Gly-Gly-DSPE vs. PEGylated Variant in Liposome Modification
A direct head-to-head comparison was performed to evaluate the efficiency of Sortase A-mediated protein ligation using liposomes formulated with either Amino-Gly-Gly-DSPE (Compound 1) or its PEG2000-modified counterpart, NH2-Gly-Gly-PEG2000-DSPE (Compound 2) [1].
| Evidence Dimension | Protein Ligation Efficiency (as measured by fluorescent intensity of eGFP-modified liposomes) |
|---|---|
| Target Compound Data | Fluorescent Intensity: 7007 (arbitrary units) for liposomes containing 2% Amino-Gly-Gly-DSPE (Compound 1) [1]. |
| Comparator Or Baseline | Fluorescent Intensity: 9325 (arbitrary units) for liposomes containing 2% NH2-Gly-Gly-PEG2000-DSPE (Compound 2) [1]. |
| Quantified Difference | The PEGylated variant (Compound 2) exhibited a 33% higher fluorescent intensity, indicating superior protein modification efficiency under the given conditions [1]. |
| Conditions | Small unilamellar liposomes (SULs) formulated with 2% (mol/mol) of either compound 1 or 2, incubated with enhanced green fluorescent protein (eGFP) engineered with a C-terminal LPATG motif in the presence of Sortase A enzyme [1]. |
Why This Matters
This data quantifies that the presence and length of a spacer between the DSPE anchor and the diglycine motif directly impacts enzymatic accessibility and conjugation yield, which is critical for optimizing liposomal formulations for targeted drug delivery or biosensing.
- [1] Guo, J., et al. (2012). A New Method for Site-Specific Modification of Liposomes with Proteins Using Sortase A-Mediated Transpeptidation. Bioconjugate Chemistry, 23(3), 650-655. doi: 10.1021/bc200694t View Source
